![molecular formula C20H15N3O4S2 B2563017 3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850916-04-0](/img/structure/B2563017.png)
3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic compound. It belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . The latter are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
Dual Inhibitor Activity in Medicinal Chemistry Compounds with structures similar to 3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been investigated for their dual inhibitory activities against crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of DNA and RNA, making them targets for anticancer and antibacterial drugs. A study by Gangjee et al. (2008) synthesized analogues as potential dual inhibitors, revealing the potent activity of these compounds in inhibiting both human TS and DHFR, suggesting significant therapeutic potential (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial and Antibacterial Applications The structural framework of thieno[3,2-d]pyrimidinones has been utilized to synthesize compounds with notable antimicrobial and antibacterial activities. For instance, compounds synthesized by Abdel-rahman, Bakhite, & Al-Taifi (2002) demonstrated in vitro antimicrobial activities, indicating the potential of such molecules in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Analgesic and Anti-inflammatory Agents The modification of the thieno[3,2-d]pyrimidinone structure has also been explored for developing analgesic and anti-inflammatory agents. El-Gazzar and Hafez (2009) synthesized 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones that exhibited significant analgesic and anti-inflammatory activities, suggesting the therapeutic potential of these compounds in treating pain and inflammation with a lower risk of gastrointestinal side effects (El-Gazzar & Hafez, 2009).
Antioxidant Properties The incorporation of specific functional groups into the thieno[3,2-d]pyrimidinone scaffold has resulted in compounds with significant antioxidant properties. A study by Kotaiah et al. (2012) synthesized derivatives that demonstrated notable scavenging activities against different free radicals, highlighting the potential use of these compounds in combating oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
properties
IUPAC Name |
3-(4-nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c24-17(13-4-2-1-3-5-13)12-29-20-21-16-10-11-28-18(16)19(25)22(20)14-6-8-15(9-7-14)23(26)27/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSVRPUAOYRRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

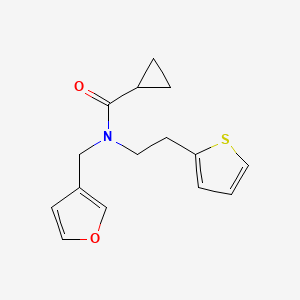
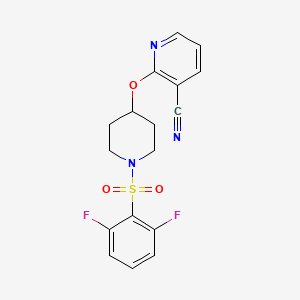
![(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione](/img/structure/B2562938.png)


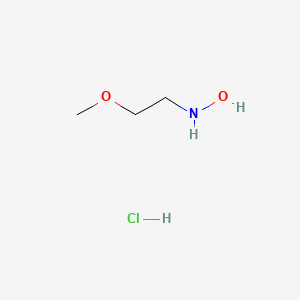
![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2562950.png)
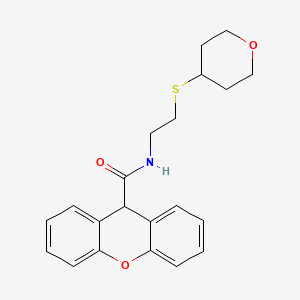
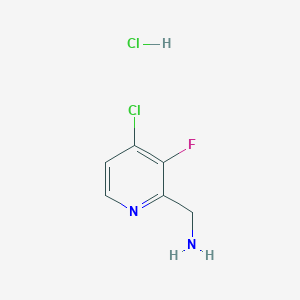

![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)
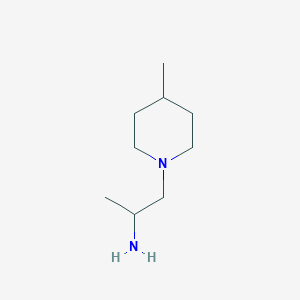

![4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile](/img/structure/B2562957.png)